molecular formula C17H13FN2OS B2543437 N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide CAS No. 400079-13-2

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2543437
CAS No.: 400079-13-2
M. Wt: 312.36
InChI Key: SJEPNRTVLMCXQW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The fluorophenyl and methylphenyl groups are then introduced through subsequent reactions, such as nucleophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Its unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)benzamide

  • N-(4-bromophenyl)benzamide

  • N-(4-methylphenyl)thiazole-4-carboxamide

Uniqueness: N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-11-2-4-12(5-3-11)17-20-15(10-22-17)16(21)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEPNRTVLMCXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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